Benzothiazolium, 3-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-, acetate, trihydrate
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Overview
Description
Benzothiazolium, 3-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-, acetate, trihydrate is a complex organic compound that belongs to the class of benzothiazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of Benzothiazolium, 3-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-, acetate, trihydrate involves several steps. The synthetic route typically includes the condensation of benzothiazole derivatives with thiazolidine intermediates under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. For instance, the reaction may be catalyzed by boron trifluoride etherate (BF3·OEt2) and tetrabutylammonium hydrogen sulfate (TBAHS) at low temperatures to enhance enantiospecificity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiazolidine derivatives .
Scientific Research Applications
Benzothiazolium, 3-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-, acetate, trihydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole and thiazolidine moieties play a crucial role in its biological activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzothiazolium, 3-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-, acetate, trihydrate can be compared with other similar compounds, such as thiazolidine derivatives and benzothiazole derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, thiazolidine derivatives are known for their diverse therapeutic and pharmaceutical activities, including anticancer and antimicrobial properties . The unique combination of benzothiazole and thiazolidine moieties in the compound of interest makes it distinct and potentially more versatile in its applications.
Properties
CAS No. |
147366-52-7 |
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Molecular Formula |
C25H25N3O3S3 |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate |
InChI |
InChI=1S/C23H22N3OS3.C2H4O2/c1-4-25-16-11-7-9-13-18(16)28-19(25)14-20-26(5-2)22(27)21(30-20)23-24(3)15-10-6-8-12-17(15)29-23;1-2(3)4/h6-14H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1/b23-21+; |
InChI Key |
LISQOYBLBQYQND-FKWCIMQXSA-M |
Isomeric SMILES |
CCN1/C(=C/C2=[N+](C3=CC=CC=C3S2)CC)/S/C(=C/4\N(C5=CC=CC=C5S4)C)/C1=O.CC(=O)[O-] |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3S2)CC)SC(=C4N(C5=CC=CC=C5S4)C)C1=O.CC(=O)[O-] |
Origin of Product |
United States |
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